N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-10(14-16)8-2-1-3-9(6-8)13-11(15)7-4-5-7/h1-3,6-7,16H,4-5H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBGFJXTRPWHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(N’-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 3-aminophenylcyclopropanecarboxamide with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-aminophenylcyclopropanecarboxamide and hydroxylamine.
Reaction Conditions: Solvent (ethanol or methanol), heating.
Product: N-[3-(N’-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chemicals and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(N’-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
N-[3-(N’-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(N’-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound’s key structural motifs include the cyclopropane ring and amidoxime group. Below is a comparative analysis with analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Amidoxime vs. Hydroxamic Acid : The target compound’s amidoxime group (-C(NH₂)=N-OH) differs from hydroxamic acids (-CONHOH) in electronic properties and metal-chelating capabilities, impacting biological activity .
- Aromatic Substituents : Pyridine (compound 28) and chlorophenyl (cyprofuram) groups alter solubility and target binding compared to the phenyl ring in the target compound .
Biological Activity
N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide, a compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a cyclopropane ring attached to a phenyl group with a hydroxycarbamimidoyl substituent. The synthesis typically involves the reaction of 3-(N'-hydroxycarbamimidoyl)benzoic acid with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine. This process yields the desired product while allowing for various modifications to enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydroxycarbamimidoyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This mechanism is crucial in drug development, particularly for targeting enzymes involved in disease pathways.
- Receptor Binding : The compound may also bind to various receptors, modulating their activity. The structural rigidity provided by the cyclopropane ring enhances binding affinity and specificity.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound, focusing on its pharmacological potential:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research demonstrated significant inhibition of cell proliferation in breast cancer cells, attributed to its enzyme inhibition properties.
- Antimicrobial Properties : Preliminary investigations indicate that this compound possesses antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways.
- Neuroprotective Effects : Recent animal studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. The compound's ability to modulate receptor activity is believed to play a role in reducing oxidative stress in neuronal cells.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with related compounds:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 4-(N'-Hydroxycarbamimidoyl)benzoic acid | C10H12N2O3 | Weaker enzyme inhibition |
| 4-(N'-Hydroxycarbamimidoyl)benzeneboronic acid | C11H14BNO3 | Enhanced receptor interactions |
The distinct features of this compound include its combination of structural rigidity and functional groups that enhance its biological interactions.
Q & A
Q. How to interpret discrepancies between computational predictions and experimental bioactivity?
- Resolution Steps :
- Force Field Refinement : Re-parameterize charges for cyclopropane carboxamide groups in docking simulations .
- Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
- Experimental Replication : Synthesize top-scoring virtual hits and retest in dose-response assays .
Methodological Resources
- Crystallography : SHELX suite for small-molecule structure refinement (e.g., SHELXL for H-bond network analysis) .
- Synthetic Protocols : GP8/GP9 methodologies for hydroxycarbamimidoyl and oxadiazole derivatization .
- Data Repositories : PDB (e.g., 3EQG for MEK1) and ChEMBL for bioactivity benchmarking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
